2,6-Dimethylmorpholin-3-one

Description

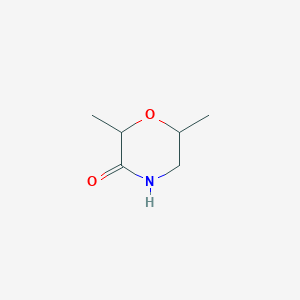

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOJYCRMCKNQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557886 | |

| Record name | 2,6-Dimethylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93240-61-0 | |

| Record name | 2,6-Dimethylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2,6 Dimethylmorpholin 3 One

Established Synthesis Methodologies

The core structure of 2,6-dimethylmorpholin-3-one, a six-membered ring containing both an ether and a lactam functionality, can be constructed through several established synthetic disconnections. These generally involve the formation of a key carbon-nitrogen or carbon-oxygen bond in a cyclization step.

Synthesis from Precursors (e.g., 2,6-Dimethylmorpholine-3-carboxylic Acid)

A plausible and direct route to this compound involves the intramolecular cyclization of a suitable precursor, such as 2,6-dimethylmorpholine-3-carboxylic acid. While specific literature detailing this exact transformation is scarce, the general principle of lactam formation from amino acids is a well-established strategy in organic synthesis.

The synthesis would likely commence with the preparation of the 2,6-dimethylmorpholine-3-carboxylic acid scaffold. This could potentially be achieved through various multi-step sequences starting from readily available chiral precursors like alanine (B10760859) or alaninol. The subsequent cyclization to the desired lactam would require the activation of the carboxylic acid moiety.

Table 1: Potential Activating Agents for Lactam Formation

| Activating Agent | Reaction Conditions | Potential Advantages | Potential Challenges |

| Thionyl chloride (SOCl₂) | Inert solvent (e.g., DCM, THF), often with a base (e.g., pyridine) | High reactivity, readily available | Formation of hazardous byproducts (HCl, SO₂) |

| Carbodiimides (e.g., DCC, EDC) | Aprotic solvent (e.g., DCM, DMF), often with an additive (e.g., HOBt) | Mild conditions, high yields | Formation of urea (B33335) byproducts, potential for racemization |

| Acyl chlorides/Chloroformates | Base (e.g., triethylamine, pyridine) in an inert solvent | Versatile, wide range of reagents available | Can be moisture-sensitive, potential for side reactions |

| Phosphonium-based coupling agents | Aprotic solvent (e.g., DMF, MeCN) | High efficiency, low racemization | Higher cost of reagents |

The choice of activating agent and reaction conditions would be critical to achieve a high yield of the desired this compound while minimizing side reactions and preserving the stereochemistry at the C2 and C6 positions.

Cyclization Reactions for Lactam Formation

An alternative and more convergent approach involves the construction of the morpholin-3-one (B89469) ring through a cyclization reaction that forms the lactam bond as the key step. A common strategy for the synthesis of morpholin-3-ones is the reaction of an α-haloacetyl halide with an appropriate amino alcohol.

For the synthesis of this compound, this would likely involve the reaction of a 2-halopropionyl halide with a derivative of 2-amino-1-propanol. The stereochemistry of the final product would be dictated by the stereochemistry of the starting amino alcohol and the reaction conditions of the cyclization.

Another viable cyclization strategy is the intramolecular N-alkylation of a suitable halo-substituted amide. This would involve the initial formation of an N-(2-hydroxypropyl) -2-halopropionamide, which would then undergo base-mediated cyclization to afford the desired this compound.

Enantioselective and Diastereoselective Synthesis Approaches

Controlling the stereochemistry at the C2 and C6 positions of the morpholin-3-one ring is a significant challenge. The development of enantioselective and diastereoselective synthetic methods is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Stereoselective syntheses of substituted morpholines have been reported, and these strategies can be conceptually applied to the synthesis of this compound. These approaches often rely on the use of chiral catalysts or chiral auxiliaries to control the formation of the stereocenters.

For instance, a catalytic asymmetric approach could involve the enantioselective reduction of a precursor imine or the asymmetric alkylation of a morpholinone enolate. Diastereoselective approaches often leverage substrate control, where the existing stereocenter(s) in the starting material direct the stereochemical outcome of the subsequent reactions.

Table 2: Potential Stereoselective Strategies

| Approach | Key Principle | Potential Application to this compound |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials (e.g., amino acids) | Starting from D- or L-alanine derivatives to set the stereochemistry at C6. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step | Enantioselective hydrogenation of a dehydromorpholinone precursor or asymmetric cyclization. |

| Chiral Auxiliary Mediated Synthesis | Temporary attachment of a chiral auxiliary to guide a stereoselective transformation | Use of a chiral auxiliary on the nitrogen atom to direct the diastereoselective alkylation or cyclization step. |

| Diastereoselective Cyclization | Control of ring closure to favor the formation of one diastereomer over others | Utilizing steric or electronic effects in a precursor to favor the formation of the desired cis or trans isomer. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves considering factors such as atom economy, the use of safer solvents and reagents, and the reduction of waste.

One key aspect of greening the synthesis would be the selection of starting materials from renewable feedstocks. For example, utilizing bio-derived amino acids like alanine as a starting point would be a significant step towards a more sustainable synthesis.

Furthermore, the development of catalytic methods, particularly those that operate under mild conditions and with high turnover numbers, would be highly beneficial. Catalytic approaches can reduce the need for stoichiometric reagents, which often generate significant amounts of waste. The use of greener solvents, such as water, ethanol, or supercritical fluids, in place of hazardous organic solvents, is another important consideration.

Table 3: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Evaluating the efficiency of different cyclization strategies in incorporating reactant atoms into the final product. |

| E-Factor | Total mass of waste / Mass of product | 0 | Assessing the overall waste generated by a synthetic route, including solvent and reagent waste. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | A holistic measure of the efficiency of the entire process, including all materials used. |

| Solvent Intensity | Mass of solvent / Mass of product | Low | Encouraging the use of solvent-free conditions or the selection of greener, less volatile solvents. |

By carefully selecting synthetic routes and reaction conditions that align with the principles of green chemistry, the environmental impact of producing this compound can be significantly minimized.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethylmorpholin 3 One

Ring-Opening Reactions

The morpholin-3-one (B89469) ring, being a cyclic amide (lactam), is susceptible to ring-opening reactions, primarily through hydrolysis under either acidic or basic conditions. This process involves the cleavage of the amide bond within the six-membered ring.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer steps, results in the cleavage of the C-N bond, yielding an amino acid derivative.

Basic hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This also forms a tetrahedral intermediate. The expulsion of the amide nitrogen as an anion is generally a poor leaving group. However, under forcing conditions such as elevated temperatures, the reaction can proceed. The resulting carboxylic acid is deprotonated by the strongly basic leaving group, driving the reaction towards the products.

While specific studies on the ring-opening of morpholinyl radicals with oxygen have been conducted, these are not directly applicable to the typical hydrolytic ring-opening of 2,6-dimethylmorpholin-3-one. nih.gov However, the general principles of amide hydrolysis are well-established and are expected to apply to this compound.

Carbonyl Group Reactivity (e.g., Reduction to 2,6-Dimethylmorpholine)

The carbonyl group in this compound is a key site for chemical transformations, most notably reduction. The reduction of the lactam functionality to the corresponding cyclic amine, 2,6-dimethylmorpholine (B58159), is a synthetically important reaction.

This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edu The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom then coordinates to the aluminum species. Subsequent elimination of the oxygen moiety and further reduction of the resulting iminium ion intermediate yields the secondary amine, 2,6-dimethylmorpholine.

The synthesis of 2,6-dimethylmorpholine from other precursors is well-documented, highlighting its importance as a chemical intermediate. chemrxiv.org The reduction of the corresponding morpholinone provides a direct route to this valuable compound.

Table 1: General Conditions for Carbonyl Group Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reflux | 2,6-Dimethylmorpholine |

| Borane (BH₃) complexes | THF | Room temperature to reflux | 2,6-Dimethylmorpholine |

Nitrogen Atom Reactivity (e.g., N-Alkylation)

The nitrogen atom in the this compound ring is a secondary amine and thus exhibits nucleophilic character. It can readily undergo N-alkylation reactions with various electrophiles, such as alkyl halides or sulfates.

The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The presence of a base is often required to deprotonate the nitrogen, increasing its nucleophilicity, or to neutralize the acid generated during the reaction.

Studies on the N-alkylation of the parent morpholine (B109124) molecule are extensive and demonstrate its propensity to form N-substituted derivatives. researchgate.net Similar reactivity is expected for this compound, leading to a variety of N-alkylated products.

Table 2: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Acetonitrile | 2,4,6-Trimethylmorpholin-3-one |

| Benzyl bromide (C₆H₅CH₂Br) | Sodium hydride (NaH) | DMF | 4-Benzyl-2,6-dimethylmorpholin-3-one |

| Diethyl sulfate ((C₂H₅)₂SO₄) | Triethylamine (Et₃N) | Dichloromethane | 4-Ethyl-2,6-dimethylmorpholin-3-one |

Alpha-Substituent Reactivity

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are activated, and the hydrogens attached to them (alpha-hydrogens) are weakly acidic. This allows for a range of reactions involving the formation of an enolate intermediate.

In the presence of a strong base, such as lithium diisopropylamide (LDA), an alpha-hydrogen can be removed to form a nucleophilic enolate. This enolate can then react with various electrophiles in alpha-substitution reactions. For example, alkylation with an alkyl halide would introduce a new substituent at the alpha-position.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic investigations specifically for the reactions of this compound are not extensively reported in the scientific literature. However, the reaction pathways can be reliably predicted based on well-established mechanisms for the individual functional groups.

For instance, the hydrolysis of the lactam ring is expected to proceed through a tetrahedral intermediate, consistent with the general mechanism of amide hydrolysis. The reduction of the carbonyl group with metal hydrides follows a nucleophilic addition-elimination pathway. N-alkylation reactions are classic examples of nucleophilic substitution at the nitrogen atom. Reactions at the alpha-carbon are understood to proceed via enolate intermediates.

Computational studies on morpholine and its radicals have provided insights into their reactivity and ring-opening pathways under specific conditions, such as combustion. nih.gov While not directly applicable to the solution-phase reactivity discussed here, these studies highlight the use of theoretical calculations in understanding the fundamental chemical properties of morpholine-containing structures.

Role of 2,6 Dimethylmorpholin 3 One As a Building Block in Complex Organic Synthesis

Application in Chiral Synthesis

While chiral morpholine (B109124) and morpholinone structures are recognized as important scaffolds and building blocks in medicinal chemistry and asymmetric synthesis, there is no specific information available detailing the application of 2,6-Dimethylmorpholin-3-one in this context. researchgate.netlifechemicals.com The presence of two stereocenters at the C2 and C6 positions suggests its potential as a chiral building block, but documented examples of its use to induce stereoselectivity in reactions are not found in the search results.

Intermediate for Heterocyclic Compounds

Morpholin-3-ones can undergo various reactions to form other heterocyclic systems. For instance, the parent morpholin-3-one (B89469) can be converted into heterocyclic phosphonates. nih.gov However, specific studies detailing the use of this compound as an intermediate to synthesize other classes of heterocyclic compounds have not been identified.

Precursor for Advanced Morpholine Derivatives

The general morpholin-3-one structure can be functionalized to create more complex derivatives. For example, N-alkylation or N-arylation is a common modification. nih.gov While it is chemically plausible that this compound could serve as a precursor for more substituted morpholine derivatives, specific examples, reaction schemes, or research dedicated to this application are not available.

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

The morpholine ring is a key component in numerous pharmaceuticals and agrochemicals. lifechemicals.com The closely related compound, cis-2,6-dimethylmorpholine (B33440), is a known intermediate for the fungicide fenpropimorph (B1672530). innospk.com Morpholinone scaffolds are also considered "privileged heterocycles" in drug design. researchgate.net Despite this, there is no direct evidence or published research linking this compound as a specific intermediate in the synthesis of any known pharmaceutical or agrochemical compounds.

Potential in Materials Science Applications

There is no information available in the search results to suggest that this compound has been investigated for or applied in the field of materials science, such as in the development of polymers or other advanced materials.

Advanced Computational and Theoretical Studies of 2,6 Dimethylmorpholin 3 One

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and energetic properties of molecules from first principles. For a molecule like 2,6-Dimethylmorpholin-3-one, these methods provide invaluable insights into its stability, reactivity, and conformational preferences at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally less computationally expensive than other high-level methods while often providing comparable accuracy.

For this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles) by finding the minimum energy structure on the potential energy surface.

Calculate Thermodynamic Properties: Predict key energetic data such as the standard enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Analyze Electronic Properties: DFT is used to compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations for the system. researchgate.netnih.govchemrevlett.com

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. libretexts.orgyoutube.com It provides a good starting point for understanding molecular electronic structure but neglects electron correlation—the way electrons dynamically avoid each other. This omission can lead to inaccuracies, particularly in energy calculations.

In the study of this compound, the HF method could be used for:

Initial Geometry Optimization: Providing a preliminary optimized structure that can be refined with more advanced methods.

Wavefunction and Orbital Energy Calculation: Serving as a reference point for more sophisticated calculations that explicitly include electron correlation.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are built upon the HF solution to systematically account for electron correlation. wpmucdn.com These methods offer higher accuracy for energies and properties but come with a significantly greater computational cost. They would be employed to obtain highly accurate benchmark data for the molecule's energetics and structure.

Conformational Analysis and Stability of Isomers

Due to the presence of a non-planar six-membered ring and two chiral centers (at carbons 2 and 6), this compound can exist in multiple stereoisomeric forms (cis and trans diastereomers) and various conformations for each.

A computational conformational analysis would involve:

Systematic Search: Exploring the potential energy surface to identify all stable conformers (local minima). This is often done by systematically rotating the molecule's rotatable bonds.

Geometry Optimization: Each potential conformer identified would be fully optimized using a method like DFT to find its precise geometry and energy.

Relative Stability: The relative energies of the optimized conformers would be calculated to determine their thermodynamic stability. The conformer with the lowest energy is the global minimum and is expected to be the most populated at equilibrium.

Boltzmann Distribution: The population of each conformer at a given temperature can be predicted using the Boltzmann distribution, which relates the relative Gibbs free energies of the conformers to their population ratios.

For the morpholin-3-one (B89469) ring, chair-like and boat-like conformations would be investigated. The analysis would determine whether the two methyl groups prefer to be in axial or equatorial positions in the most stable conformers of both the cis and trans isomers.

Spectroscopic Property Predictions and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to validate experimental findings and assign spectral features to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are invaluable for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting the isotropic magnetic shielding tensors of nuclei.

For this compound, a computational NMR study would:

Predict ¹H and ¹³C Chemical Shifts: Calculate the chemical shifts for each unique hydrogen and carbon atom in the molecule.

Distinguish Between Isomers and Conformers: Since the chemical shift of a nucleus is highly sensitive to its local electronic environment, different stereoisomers (cis/trans) and conformers will have distinct predicted NMR spectra. Comparing these theoretical spectra with experimental data can help identify the specific isomer present. idc-online.com

Aid in Spectral Assignment: Theoretical predictions can help assign complex experimental spectra, especially when signals overlap or are ambiguous.

The accuracy of predicted chemical shifts depends heavily on the chosen computational method, basis set, and whether solvent effects are included in the model. wiley.comnih.gov

Vibrational Spectroscopy (IR, Raman) Analysis

Theoretical vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman bands, corresponding to the fundamental vibrational modes of the molecule.

This analysis for this compound would proceed as follows:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

Identification of Vibrational Modes: Diagonalizing the Hessian matrix yields the vibrational frequencies and the normal modes, which describe the collective atomic motions for each frequency (e.g., C=O stretch, C-H bend, ring deformation).

Zero-Point Vibrational Energy (ZPVE): This calculation provides the ZPVE, which is necessary for obtaining accurate thermodynamic properties like Gibbs free energy.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. nih.gov Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov Comparing the predicted spectra of different isomers and conformers with experimental results can provide definitive structural information. nih.gov

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the electronic characteristics and predicting the reactivity of molecules. For this compound, a heterocyclic compound featuring both an amide (lactam) and an ether functional group, these methods can elucidate how its structure influences its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates high kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, particularly the lone pair electrons of the nitrogen atom within the lactam ring and the oxygen of the carbonyl group. The LUMO, conversely, would likely be centered on the antibonding π* orbital of the carbonyl group (C=O). A Density Functional Theory (DFT) calculation would be required to determine the precise energies and spatial distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table is illustrative. Actual values would require specific quantum chemical calculations.

| Parameter | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| EHOMO | - | Nitrogen (p-orbital), Oxygen (p-orbital of C=O) |

| ELUMO | - | Carbon and Oxygen of C=O (π* orbital) |

| Energy Gap (ΔE) | - | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. rsc.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the N-H proton (if present, depending on the specific tautomer) and the hydrogens of the methyl groups would exhibit a positive potential (blue). This mapping is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. rsc.org

Reactivity Indices (e.g., Chemical Potential, Global Hardness, Electrophilicity)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These indices are calculated using the principles of conceptual DFT.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Hardness represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity, while "soft" molecules have a small gap and are more reactive.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.

These indices provide a robust framework for comparing the reactivity of this compound with other molecules without modeling specific reactions.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table is illustrative and for conceptual purposes only. Values are dependent on HOMO and LUMO energies.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | - |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Global Electrophilicity (ω) | μ² / (2η) | - |

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from calculations into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to classical Lewis structures. nih.govwikipedia.org

The NBO method analyzes the electron density to identify the "natural" atomic orbitals, hybrid orbitals, and bond orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, or hyperconjugation, which contributes to molecular stability.

In this compound, significant donor-acceptor interactions would be expected. For instance, a strong interaction would likely occur between the lone pair of the nitrogen atom (donor) and the antibonding π* orbital of the adjacent carbonyl group (acceptor). This n → π* interaction is characteristic of amides and contributes to the planar geometry and rotational barrier around the N-C(O) bond. Other interactions, such as those involving the ether oxygen's lone pairs and adjacent antibonding C-C or C-H orbitals, would also be quantified.

Non-Linear Optics (NLO) Properties Evaluation

Non-linear optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, such as those from lasers, where the optical response is not proportional to the strength of the field. jhuapl.edu Molecules with significant NLO properties are of interest for applications in telecommunications, optical computing, and frequency conversion. nih.gov

A key indicator of molecular NLO activity is the first hyperpolarizability (β). Large β values are often found in molecules with a strong charge asymmetry, typically those containing electron-donating and electron-accepting groups connected by a π-conjugated system.

Crystal Structure Prediction and X-ray Diffraction Correlation

Crystal Structure Prediction (CSP) is a computational field that aims to predict the stable crystal packing arrangements of a molecule from its chemical diagram alone. This is a complex challenge as molecules can often crystallize in multiple forms, a phenomenon known as polymorphism. Each polymorph can have different physical properties, such as solubility and stability.

For this compound, CSP methods would generate a set of energetically plausible crystal structures. These predicted structures would be ranked by their lattice energies. The analysis would identify likely intermolecular interactions, such as N-H···O=C hydrogen bonds, which would be crucial in dictating the crystal packing.

If experimental single-crystal X-ray diffraction data were available, the computationally predicted structures could be compared to the experimentally determined one. A close match would validate the computational methodology. Furthermore, the theoretical powder X-ray diffraction (PXRD) patterns for the lowest-energy predicted structures could be calculated and compared with experimental PXRD data to identify the correct polymorph or to confirm the structure if single crystals are unobtainable.

Environmental Transformations and Fate of 2,6 Dimethylmorpholin 3 One

Formation as a Degradation Product in Environmental Systems

2,6-Dimethylmorpholin-3-one has been identified as a transformation product of the systemic fungicide fenpropimorph (B1672530). Its appearance in the environment is directly linked to the degradation of this widely used agricultural chemical.

The primary pathway for the formation of this compound in the environment is through the photolytic degradation of fenpropimorph. fao.org Studies have shown that when fenpropimorph present in soil is exposed to sunlight, it can undergo photochemical reactions. fao.org One of the outcomes of this photodegradation is the formation of a morpholine-3-one derivative of fenpropimorph. fao.org This specific metabolite has been identified and coded as BF 421-15. fao.org

The full chemical name for this degradation product is 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholine-3-one. fao.org The formation involves the oxidation of the morpholine (B109124) ring of the parent fenpropimorph molecule at the carbon atom adjacent to the nitrogen, introducing a carbonyl group and thus forming the lactam, this compound. This transformation is a key step in the environmental breakdown of fenpropimorph initiated by light. fao.org

Table 1: Formation of this compound via Photolysis

| Parent Compound | Transformation Pathway | Degradation Product | Product Code |

|---|

Aerobic and Anaerobic Transformation Studies

Therefore, there is a lack of specific data to present on the half-life or the extent of mineralization of this compound in soil or water/sediment systems under either aerobic or anaerobic conditions.

Metabolite Identification and Characterization

Consistent with the lack of specific studies on its transformation, there is no available information identifying or characterizing further metabolites that may arise from the environmental degradation of this compound. The focus of most metabolic studies concerning fenpropimorph has been on the identification of the primary and major secondary degradation products of the parent compound. While this compound is a known photoproduct, its subsequent breakdown products in environmental systems have not been reported in the accessible scientific literature.

Table 2: List of Compounds Mentioned

| Compound Name | Other Names/Codes |

|---|---|

| This compound | Part of the BF 421-15 molecule |

| 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholine-3-one | BF 421-15 |

| Fenpropimorph | (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine |

| Fenpropimorphic acid | 2-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid; BF 421-2 |

Emerging Research Frontiers and Future Prospects for 2,6 Dimethylmorpholin 3 One

Development of Novel Functional Materials Incorporating the 2,6-Dimethylmorpholin-3-one Moiety

There is currently no published research on the development of functional materials that incorporate the this compound moiety. The potential for this compound to act as a monomer in polymerization, a scaffold for functional group attachment, or a component in composite materials remains a purely theoretical consideration. Without experimental data, any discussion on its role in creating materials with specific optical, electronic, or mechanical properties would be speculative.

Advanced Catalytic Applications and Ligand Design

The investigation into the catalytic applications of this compound, either as a catalyst itself or as a ligand for metal complexes, has not been reported. The presence of nitrogen and oxygen heteroatoms, along with a carbonyl group, suggests potential for coordination chemistry. However, without synthesis and characterization of such complexes, their efficacy in promoting chemical transformations is unknown.

Integration into Supramolecular Architectures

The field of supramolecular chemistry relies on the specific non-covalent interactions between molecules to form larger, organized structures. While the morpholinone scaffold could potentially participate in hydrogen bonding or other intermolecular forces, there are no studies that demonstrate the integration of this compound into such architectures. Research into its self-assembly properties or its use as a building block in host-guest systems has not been undertaken.

Interdisciplinary Research with Theoretical and Experimental Approaches

A synergistic approach combining theoretical calculations and experimental validation is crucial for advancing our understanding of new chemical entities. However, for this compound, neither theoretical studies predicting its properties nor experimental work confirming these predictions are available in the scientific literature. The fundamental knowledge base for this compound is yet to be established.

Q & A

Q. What strategies resolve contradictions in reported pharmacological data for this compound, such as conflicting IC50 values across studies?

- Root-Cause Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent concentrations). For example, discrepancies in cytotoxicity may arise from DMSO concentrations >0.1% or variations in ATP-based viability assays .

- Standardization : Propose inter-laboratory validation using a shared reference standard and harmonized protocols (e.g., MTT assay at 24h incubation, 10 µM test concentration) .

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are most effective?

- Chromatographic Methods : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol (90:10) mobile phase. Monitor resolution factors (Rs >1.5) and enantiomer elution order via polarimetry .

- Synthetic Control : Incorporate asymmetric catalysis (e.g., Jacobsen’s catalyst) during synthesis to enrich desired enantiomers .

Methodological Tables

Key Considerations for Researchers

- Data Contradictions : Systematically document batch-specific variables (e.g., solvent lot numbers, humidity during synthesis) to isolate confounding factors .

- Advanced Instrumentation : Leverage high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation, particularly for isomers or degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.